1,3-Dioxan-5-yl 3-pyridyl ketone
Overview
Description
“1,3-Dioxan-5-yl 3-pyridyl ketone” is an organic compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It has the molecular formula C10H11NO3 .
Synthesis Analysis
The synthesis of 1,3-dioxan-5-one derivatives, which are simple precursors for accessing carbohydrate structures, has been developed. These compounds were synthesized via the reaction of trialkoxyalkanes with dihydroxyacetone dimer 1 in the presence of acetic acid as the catalyst . In the same pot, derivatives of 2 were reacted with aromatic aldehydes and 30 mol% of pyrrolidine to obtain high yields of the respective bischalcones 3 within short time periods .Molecular Structure Analysis
The molecular structure of “1,3-Dioxan-5-yl 3-pyridyl ketone” can be found in various databases such as PubChem and ChemSpider . It has a molecular weight of 193.2 g/mol.Chemical Reactions Analysis
1,3-Dioxanes and 1,3-dioxolanes can easily be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . Deprotection of acetals and ketals can be achieved by using a catalytic amount of sodium tetrakis (3,5-trifluoromethylphenyl)borate (NaBArF 4) in water at 30 °C .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3-Dioxan-5-yl 3-pyridyl ketone” can be found in databases like PubChem and ChemSpider . It has a molecular weight of 193.2 g/mol.Scientific Research Applications
Application in Claisen-Schmidt Reactions
- Methods of Application : A method is developed for in situ generation of 1,3-dioxan-5-one derivatives. These were synthesized via the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as the catalyst. In the same pot, derivatives were reacted with aromatic aldehydes and 30 mol% of pyrrolidine to obtain high yields of the respective bischalcones within short time periods .
- Results or Outcomes : This method allows for the in situ generation of 1,3-dioxan-5-one derivatives, which had previously required stepwise procedures using excessive amounts of reagents. The resulting bischalcones were obtained in high yields .
Application in Synthesis of (+)-Frontalin and Protected Ketohexoses
- Summary of the Application : 2-substituted-1,3-dioxan-5-ones have been used in the synthesis of (+)-frontalin, a pheromone of the mountain pine beetle, and several protected ketohexoses, which are sugar molecules with a ketone functional group .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, it involves the use of 2-substituted-1,3-dioxan-5-ones in the synthesis process .
- Results or Outcomes : The use of 2-substituted-1,3-dioxan-5-ones in these syntheses illustrates their synthetic utility .
Application in Ring-Opening Polymerization
- Summary of the Application : Amino-functionalized six-membered cyclic carbonate tert-butyl(2-oxo-1,3-dioxan-5-yl) carbamate (TBC) was synthesized with tert-Butyloxycarbonyl (Boc) as a protected group . This compound is used in ring-opening polymerization (ROP), a form of chain-growth polymerization .
- Methods of Application : Due to its thermal properties, ring-opening polymerization (ROP) is carried out at a relatively low temperature, with Sn (Oct) 2 as a catalyst .
- Results or Outcomes : The use of this compound in ring-opening polymerization illustrates its utility in the field of polymer chemistry .
properties
IUPAC Name |
1,3-dioxan-5-yl(pyridin-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10(8-2-1-3-11-4-8)9-5-13-7-14-6-9/h1-4,9H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYFGZWOQMDXSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCO1)C(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40235036 | |
Record name | 1,3-Dioxan-5-yl 3-pyridyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40235036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxan-5-yl 3-pyridyl ketone | |
CAS RN |
85727-04-4 | |
Record name | 1,3-Dioxan-5-yl-3-pyridinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85727-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxan-5-yl 3-pyridyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085727044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dioxan-5-yl 3-pyridyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40235036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dioxan-5-yl 3-pyridyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.377 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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